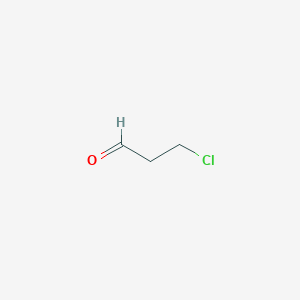

3-Chloropropanal

描述

准备方法

Synthetic Routes and Reaction Conditions

3-Chloropropanal can be synthesized through several methods. One common method involves the chlorination of propanal. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction proceeds as follows:

[ \text{CH₃CH₂CHO} + \text{Cl₂} \rightarrow \text{CH₂ClCH₂CHO} + \text{HCl} ]

Another method involves the oxidation of 3-chloropropanol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under acidic conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through the chlorination of propanal using chlorine gas in the presence of a catalyst. The reaction is typically carried out in a continuous flow reactor to ensure efficient production and control over reaction conditions.

化学反应分析

Types of Reactions

3-Chloropropanal undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 3-chloropropanoic acid using strong oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to 3-chloropropanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) to form 3-hydroxypropanal.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles under mild conditions.

Major Products Formed

Oxidation: 3-Chloropropanoic acid.

Reduction: 3-Chloropropanol.

Substitution: 3-Hydroxypropanal or other substituted derivatives.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

3-Chloropropanal serves as a crucial intermediate in the synthesis of various chemical compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for constructing complex organic molecules. For example, it can be utilized in the synthesis of pheromone components and other specialty chemicals .

Pharmaceutical Development:

The compound has been explored for its potential in pharmaceutical applications, particularly due to its biological activity. Studies have indicated that this compound exhibits antimicrobial properties, which may facilitate the development of new antibacterial agents. Its ability to modify biological pathways also opens avenues for its use in drug discovery and development.

Agrochemical Applications

In the agrochemical sector, this compound is investigated for its role as a precursor in the synthesis of herbicides and pesticides. The compound's reactivity can be harnessed to create active ingredients that target specific biochemical pathways in pests or weeds, enhancing agricultural productivity while minimizing environmental impact.

Analytical Chemistry

Calibration Standards:

this compound is used as a standard in analytical chemistry for calibrating instruments such as gas chromatography and mass spectrometry. Its defined chemical properties allow for accurate quantification and analysis of other compounds in various matrices, including food products and environmental samples .

Food Safety Monitoring:

Research has highlighted concerns regarding 3-chloropropanol esters derived from this compound, which can hydrolyze into free 3-chloropropanol in the human body. This aspect has prompted studies focused on monitoring these compounds in food products to assess safety and compliance with health regulations .

Biological Research

The biological implications of this compound have been a subject of interest in recent studies. Its effects on cellular processes are currently under investigation, with preliminary findings suggesting potential roles in modulating metabolic pathways. The compound's interaction with biological systems may lead to further insights into its utility as a research tool or therapeutic agent.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity: Research has shown that this compound demonstrates significant antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent in pharmaceutical formulations.

- Food Safety Assessment: Studies employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been conducted to detect and quantify 3-chloropropanol esters in food products, emphasizing the importance of monitoring these compounds for consumer safety .

- Synthesis Pathways: Investigations into synthetic routes involving this compound have revealed efficient methods for producing complex organic molecules, showcasing its versatility as a building block in organic chemistry .

作用机制

The mechanism of action of 3-chloropropanal involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties make it a versatile intermediate in various chemical processes.

相似化合物的比较

3-Chloropropanal can be compared with other similar compounds such as:

3-Chloropropanol: Similar in structure but contains a hydroxyl group instead of an aldehyde group. It is less reactive in nucleophilic addition reactions but can undergo similar substitution reactions.

3-Chloropropanoic acid: Contains a carboxyl group instead of an aldehyde group. It is more acidic and can participate in different types of reactions, such as esterification.

3-Bromopropanal: Similar in structure but contains a bromine atom instead of chlorine. It is more reactive in substitution reactions due to the higher reactivity of bromine.

These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.

生物活性

3-Chloropropanal, with the molecular formula C₃H₅ClO, is a chlorinated aldehyde that has garnered attention in various fields for its biological activity. This compound is notable for its potential applications in antimicrobial development and its implications in food safety due to its metabolic byproducts. Understanding the biological activity of this compound involves exploring its chemical properties, synthesis methods, and effects on living organisms.

This compound is characterized by:

- Molecular Weight : 92.52 g/mol

- Solubility : Moderate solubility in water

- Reactivity : Exhibits nucleophilic substitution reactions due to the presence of the chlorine atom, which enhances its reactivity compared to non-chlorinated aldehydes.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Propanal | C₃H₆O | Simple aldehyde without halogen substitution |

| 2-Propenal (Acrolein) | C₃H₄O | Unsaturated aldehyde; more reactive |

| 1-Chloro-2-propanol | C₃H₇ClO | Alcohol derivative; different functional group |

| 3-Bromopropanal | C₃H₅BrO | Bromine substitution instead of chlorine |

The unique chlorine substitution at the third carbon position influences both the reactivity and biological activity of this compound.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . It has been studied for its ability to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanisms underlying this activity are still under investigation, but initial findings suggest that it may disrupt cellular processes in bacteria .

Toxicological Concerns

Despite its potential benefits, there are significant toxicological concerns associated with this compound and its derivatives:

- Metabolic Byproducts : In the human body, esters of chloropropanol can hydrolyze to release 3-chloropropanol, which has been linked to adverse health effects. This compound is classified as a nongenotoxic carcinogen with a tolerable daily intake (TDI) of 2 μg/kg body weight .

- Food Safety : The presence of 3-chloropropanol in refined vegetable oils and fats raises concerns about dietary exposure, particularly among vulnerable populations like infants .

Case Studies

- Microbial Degradation : A study on microbial dehalogenation highlighted the degradation pathways of chlorinated compounds, including 3-chloropropanoic acid (a related compound). This research provides insights into how microorganisms can metabolize chlorinated compounds, potentially mitigating their harmful effects .

- Aldolase Catalysis : In synthetic organic chemistry, this compound has been used as a substrate in aldolase-catalyzed reactions. One study demonstrated that engineered aldolases could effectively utilize this compound to synthesize complex organic molecules, showcasing its utility in synthetic pathways despite its inhibitory effects at higher concentrations .

Synthesis Methods

Several methods exist for synthesizing this compound:

- From Acrolein : One common method involves reacting acrolein with hydrogen chloride to yield this compound through nucleophilic attack on the carbonyl carbon .

- Reduction Processes : Various reduction techniques can also be employed to convert precursor compounds into this compound, emphasizing its versatility in synthetic chemistry .

属性

IUPAC Name |

3-chloropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDNRFMIOVQZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173060 | |

| Record name | Propanal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19434-65-2 | |

| Record name | Propanal, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanal, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 3-chloropropanal in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both an electrophilic carbonyl group and a reactive C-Cl bond. One notable application is its use in the synthesis of γ-substituted butyrolactones [, ]. This reaction involves the lithiation of this compound diethyl acetal (derived from acrolein) followed by reaction with various carbonyl compounds. Subsequent oxidation then yields the desired butyrolactone derivatives.

Q2: How does this compound contribute to the metabolic activation of 1,2-dibromo-3-chloropropane (DBCP)?

A2: Research suggests that this compound plays a role in the bioactivation pathway of DBCP, a known carcinogen and toxicant []. While not directly derived from DBCP, this compound can arise from the metabolic conversion of related intermediates like 2,3-dibromopropanal. Glutathione (GSH) can then conjugate with this compound. This conjugation, followed by further reactions, eventually leads to the formation of urinary metabolite N-acetyl-S-(3-hydroxypropyl)cysteine (IIa). The detection of IIa can therefore serve as a marker for the presence of this compound and its precursors in DBCP metabolism.

Q3: What insights have computational chemistry studies provided regarding the conformational properties of this compound?

A3: Computational studies, including molecular mechanics calculations and ab initio optimizations, have been employed to investigate the torsional potentials and conformational preferences of this compound [, ]. These studies provide valuable information on the relative stability of different conformers (rotational isomers) and the energy barriers associated with their interconversion. Understanding the preferred conformations of this compound is crucial for predicting its reactivity and interactions with other molecules.

Q4: Are there any spectroscopic techniques used to characterize and study this compound?

A4: Infrared (IR) spectroscopy has been utilized to study the photorotamerization of this compound in low-temperature matrices []. By analyzing the changes in IR absorption bands upon irradiation, researchers can identify different conformers and investigate the kinetics of their interconversion. These studies contribute to a deeper understanding of the conformational dynamics and photochemical behavior of this compound.

Q5: How is this compound utilized in medicinal chemistry research?

A5: While not a drug itself, this compound serves as a useful synthetic intermediate in medicinal chemistry. Researchers have utilized this compound diethyl acetal in the synthesis of substituted 3′-phenyl-1′-isochromanyl-2-ethylamines []. These compounds were designed to investigate potential interactions with serotonin receptors (5-HT2A) and serotonin transporters, which are important targets for various neurological and psychiatric disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。